(4-(6-Methoxypyridin-3-yl)phenyl)methanol
Description
(4-(6-Methoxypyridin-3-yl)phenyl)methanol is a pyridine derivative characterized by a methoxy-substituted pyridine ring linked to a phenyl group bearing a hydroxymethyl (–CH2OH) moiety at the para position. This structure confers unique physicochemical properties, including hydrogen-bonding capability via the methanol group and lipophilicity influenced by the aromatic systems. Its molecular formula is C13H13NO2, with a molar mass of 215.25 g/mol .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[4-(6-methoxypyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-7-6-12(8-14-13)11-4-2-10(9-15)3-5-11/h2-8,15H,9H2,1H3 |
InChI Key |
FUQDBAPDOHYSSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methoxypyridin-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 6-methoxypyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent such as toluene or DMF until the reaction is complete .
Industrial Production Methods
Industrial production methods for (4-(6-Methoxypyridin-3-yl)phenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Methoxypyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (4-(6-Methoxypyridin-3-yl)phenyl)carboxylic acid.
Reduction: (4-(6-Methoxypyridin-3-yl)phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(4-(6-Methoxypyridin-3-yl)phenyl)methanol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, makes it a versatile building block in organic chemistry.
Key Reactions
- Oxidation : The methanol group can be oxidized to form (4-(6-Methoxypyridin-3-yl)phenyl)carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : It can be reduced to (4-(6-Methoxypyridin-3-yl)phenyl)methane using lithium aluminum hydride.
- Substitution Reactions : The methoxypyridine moiety can participate in nucleophilic substitution reactions with various nucleophiles.
| Reaction Type | Product Formed |
|---|---|
| Oxidation | (4-(6-Methoxypyridin-3-yl)phenyl)carboxylic acid |
| Reduction | (4-(6-Methoxypyridin-3-yl)phenyl)methane |
| Substitution | Various substituted derivatives |
Biological Applications
Potential Therapeutic Properties
Research indicates that (4-(6-Methoxypyridin-3-yl)phenyl)methanol may exhibit anti-inflammatory and antimicrobial activities. Its interaction with biological targets suggests potential utility in treating various diseases.
Case Studies
- Anti-inflammatory Effects : Studies have shown that related compounds exhibit significant anti-inflammatory properties, which could be extrapolated to (4-(6-Methoxypyridin-3-yl)phenyl)methanol.
- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective effects against conditions like Alzheimer's disease, indicating a potential avenue for further research.
Medicinal Chemistry
Ligand in Biochemical Assays
This compound has been explored as a ligand in biochemical assays, potentially aiding in the development of new therapeutic agents. Its structural features may enhance binding affinity to specific enzymes or receptors.
Industrial Applications
Development of Advanced Materials
In industrial settings, (4-(6-Methoxypyridin-3-yl)phenyl)methanol is utilized in the formulation of advanced materials and coatings. Its chemical properties allow for modifications that enhance material performance.
Applications Overview
- Coatings : Used in the development of protective coatings due to its chemical stability.
- Polymer Science : Acts as a modifier in polymer formulations to improve mechanical properties.
Mechanism of Action
The mechanism of action of (4-(6-Methoxypyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxypyridine moiety can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
(A) Pyridine vs. Pyridazine Derivatives
- (4-(6-Methoxypyridazin-3-yl)phenyl)methanol (CAS 281232-94-8): Replaces the pyridine ring with a pyridazine ring (two adjacent nitrogen atoms). Alters electronic properties and hydrogen-bonding patterns due to increased nitrogen content. Molecular formula: C12H12N2O2 (molar mass: 216.24 g/mol) .
(B) Positional Isomers and Substituent Modifications
(6-Methoxypyridin-3-yl)methanol (CAS 58584-63-7): Simpler structure lacking the phenyl linker. Reduced steric bulk and lower molecular weight (C7H9NO2, 139.15 g/mol) .
4-(6-Methoxypyridin-3-yl)phenol (CAS 328125-42-4): Replaces the hydroxymethyl group with a phenolic –OH. Higher acidity (pKa ~10 for phenol vs. ~15 for aliphatic alcohols) . Forms stronger hydrogen bonds but reduced solubility in nonpolar solvents.
(5,6-Dimethoxypyridin-3-yl)methanol: Features two methoxy groups on the pyridine ring. Increased electron-donating effects and steric hindrance compared to the single methoxy group in the target compound .
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|---|
| (4-(6-Methoxypyridin-3-yl)phenyl)methanol | C13H13NO2 | 215.25 | –CH2OH, –OCH3 | 1.8 | 2.1 |
| 4-(6-Methoxypyridin-3-yl)phenol | C12H11NO2 | 201.22 | –OH, –OCH3 | 1.5 | 3.5 |
| (4-(6-Methoxypyridazin-3-yl)phenyl)methanol | C12H12N2O2 | 216.24 | –CH2OH, –OCH3, pyridazine | 1.2 | 4.8 |
| (5,6-Dimethoxypyridin-3-yl)methanol | C8H11NO3 | 169.18 | –CH2OH, two –OCH3 | 0.9 | 8.2 |
Notes:
Inhibitory Effects on Acyl-CoA Desaturase
| Compound | IC50 (nM) | Ki (nM) |
|---|---|---|
| [4-[6-[4-(6-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]pyridazin-3-yl]phenyl]methanol | 7.0–8.0 | N/A |
| 6-Fluoro-1-[1-[6-(6-methoxypyridin-3-yl)pyridazin-3-yl]piperidin-4-yl]-2,3-dihydroindole | 4.0–79.0 | N/A |
| (4-(6-Methoxypyridin-3-yl)phenyl)methanol | Not reported | Not reported |
Key Findings :
- Pyridazine-containing analogs (e.g., the first entry above) show potent inhibitory activity (IC50 = 4–8 nM), likely due to enhanced interactions with the enzyme’s active site .
Biological Activity
(4-(6-Methoxypyridin-3-yl)phenyl)methanol is a compound characterized by its unique structural features that include a methoxy group attached to a pyridine ring and a phenolic moiety. This specific configuration suggests potential biological activities, making it a candidate for further pharmacological exploration. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of (4-(6-Methoxypyridin-3-yl)phenyl)methanol is , with a molecular weight of 215.25 g/mol. The presence of the methoxy group enhances its solubility and reactivity, which are critical factors in biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to (4-(6-Methoxypyridin-3-yl)phenyl)methanol exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Escherichia coli | 40 µg/mL | 29 |
| Staphylococcus aureus | 50 µg/mL | 24 |
| Klebsiella pneumoniae | 40 µg/mL | 30 |
| Pseudomonas aeruginosa | 50 µg/mL | 19 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains such as MRSA .
Antioxidant Activity
The antioxidant potential of (4-(6-Methoxypyridin-3-yl)phenyl)methanol has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have indicated that (4-(6-Methoxypyridin-3-yl)phenyl)methanol exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity was assessed using cell lines treated with lipopolysaccharides (LPS), where the compound significantly reduced cytokine levels compared to untreated controls .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of derivatives related to (4-(6-Methoxypyridin-3-yl)phenyl)methanol in models of neurodegeneration. Results indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases .
- Anticancer Activity : Research has shown that (4-(6-Methoxypyridin-3-yl)phenyl)methanol can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis, making it a candidate for further development in cancer therapy .
Synthesis Methods
The synthesis of (4-(6-Methoxypyridin-3-yl)phenyl)methanol typically involves the reduction of 3-(6-methoxypyridin-3-yl)benzaldehyde using sodium borohydride in ethanol under mild conditions. This method provides high yields and purity, facilitating its application in biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
